2H-Naphtho(2,3-b)pyran-5,10-dione, 3,4a-dichloro-10a-((3-chloro-2,2-dimethyl-6-methylenecyclohexyl)methyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-
Overview
Description
A 80915A is A semi-naphthoquinone antibiotic produced by Streptomyces aculeolatus. It is a potent inhibitor of gastric (H(+)-K+)-ATPase, the enzyme responsible for acid secretion in the stomach. Inhibition by A80915A is dependent on the conformation of gastric (H(+)-K+)-ATPase and that potassium slows the rate of inhibition by converting the enzyme to a conformation where the drug binding site is not as accessible.
Scientific Research Applications
Synthesis and Tautomeric Analysis
- Synthesis of Analogues : The synthesis of 6,8,9-Trihydroxy-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione, a pigment of Echinothrix diadema, and its analogs was achieved. This synthesis demonstrates the chemical versatility and potential for various applications in scientific research (Pokhilo, Glazunov & Anufriev, 2014).
Medicinal Chemistry and Pharmacology
- Derivative Synthesis and Activity : Synthesis of derivatives of β-Lapachone, a naturally occurring 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, was conducted to enhance potency. These derivatives showed significant enzyme activity and potential in medical research, notably in prolonging survival in leukemia models (Schaffner-Sabba et al., 1984).
Organic Chemistry and Compound Synthesis
- Heterocyclic Systems Synthesis : Methyl 2-benzoylamino-3-dimethylaminopropenoate was used in the synthesis of various fused pyranones, including derivatives of 2H-naphtho[1,2-b]pyran-2-one, demonstrating the compound's utility in organic synthesis and potential applications in chemical research (Ornik, Čadež, Stanovnik & Tiŝler, 1990).
Antibiotics and Marine-Derived Fungi
- Structural Analysis in Antibiotics : The structures of novel antibiotics, napyradiomycins, were elucidated, with some containing the 2H-naphtho[2,3-b]pyran moiety. This research highlights the role of these compounds in the development of new antibiotics (Shiomi et al., 1986).
Photochemistry and Materials Science
- Synthesis and Photochemical Properties : The study of 2H-Naphtho[1,2-b]pyran and its photodimers revealed significant differences in color, fluorescence, and cytotoxic properties between the monomer and dimers, indicating potential applications in photochemistry and materials science (Ota et al., 2015).
Properties
IUPAC Name |
3,4a-dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl3O5/c1-12-7-8-17(27)23(3,4)15(12)10-26-21(32)14-9-16(30)13(2)20(31)19(14)22(33)25(26,29)11-18(28)24(5,6)34-26/h9,15,17-18,30-31H,1,7-8,10-11H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIYFFNGTHMEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC4C(=C)CCC(C4(C)C)Cl)(C)C)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926005 | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127875-60-9 | |
Record name | A 80915A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127875609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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